molecular formula C16H19N5O B2881271 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1448054-73-6

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No. B2881271
CAS RN: 1448054-73-6
M. Wt: 297.362
InChI Key: WEQCPOSGCZMISF-UHFFFAOYSA-N
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Description

“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is a complex organic compound that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The pyrimidine ring can be synthesized using organolithium reagents .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a common heterocyclic compound found in many natural products as well as synthetic drugs .


Chemical Reactions Analysis

The reactions involving such compounds can be quite complex and depend on the specific substituents present in the molecule. For example, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, have been extensively studied for their anticancer properties. They are known to interfere with various cellular processes such as DNA replication and cell division, making them potent candidates for cancer treatment. For instance, they can act as inhibitors of tyrosine kinases, which are often overactive in cancer cells .

Antimicrobial and Antifungal Activities

These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism of action typically involves the inhibition of essential enzymes or interference with DNA synthesis in the target pathogens .

Cardiovascular Therapeutics

Pyrimidine derivatives are also explored for their cardiovascular benefits. They can function as vasodilators or antihypertensive agents by affecting calcium channels or other molecular targets involved in blood pressure regulation .

Neuroprotective Effects

Research has indicated that pyrimidine derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. They may promote vascular relaxation in ocular arteries and offer protection to retinal ganglion cells, which is crucial for maintaining vision .

Antidiabetic Properties

These compounds have been investigated for their potential role in managing diabetes. They can act as DPP-IV inhibitors, which help in modulating blood glucose levels. This application is particularly promising for the development of new antidiabetic medications .

Material Science Applications

In material science, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide can be used as a precursor for the synthesis of nanoplatelets, which are utilized in the manufacturing of anode materials for lithium-ion batteries. This application demonstrates the versatility of the compound beyond pharmaceutical uses .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely depending on their specific structure and the conditions under which they are used. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could include the development of compounds with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQCPOSGCZMISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

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